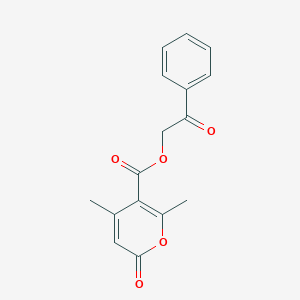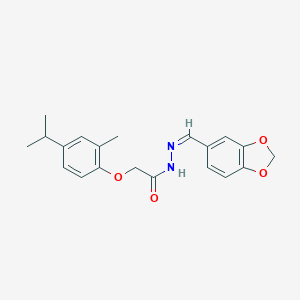![molecular formula C16H18BrNO B391509 4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide](/img/structure/B391509.png)
4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(tricyclo[3210~2,4~]oct-6-ylmethyl)benzamide is a complex organic compound characterized by the presence of a bromine atom, a benzamide group, and a tricyclo[32102,4]octane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the tricyclo[3.2.1.02,4]octane derivative. This intermediate is then reacted with a brominated benzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .
Applications De Recherche Scientifique
4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide include:
This compound: A closely related compound with similar structural features.
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Another brominated benzamide with different substituents.
Uniqueness
The uniqueness of this compound lies in its tricyclo[3.2.1.02,4]octane moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H18BrNO |
|---|---|
Poids moléculaire |
320.22g/mol |
Nom IUPAC |
4-bromo-N-(6-tricyclo[3.2.1.02,4]octanylmethyl)benzamide |
InChI |
InChI=1S/C16H18BrNO/c17-12-3-1-9(2-4-12)16(19)18-8-11-5-10-6-13(11)15-7-14(10)15/h1-4,10-11,13-15H,5-8H2,(H,18,19) |
Clé InChI |
BBHGAYAJUZQSGO-UHFFFAOYSA-N |
SMILES |
C1C2CC(C1CNC(=O)C3=CC=C(C=C3)Br)C4C2C4 |
SMILES canonique |
C1C2CC(C1CNC(=O)C3=CC=C(C=C3)Br)C4C2C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B391429.png)
![5-{4-Nitrophenyl}-2-furaldehyde [4-(3-bromoanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391430.png)
![4-[(5-chloro-2-hydroxy-3-iodobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B391431.png)
![6-chloro-2-(2-furyl)-N-(4-iodobenzylidene)imidazo[1,2-a]pyridin-3-amine](/img/structure/B391432.png)

![2,4,6,8-Tetrakis(4-ethoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B391434.png)

![3,5-Diiodo-2-methoxybenzaldehyde [4-(4-morpholinyl)-6-(2-naphthylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391437.png)
![4-bromo-2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B391440.png)
![(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine](/img/structure/B391441.png)
![5-(4-Methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391443.png)
![2-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391445.png)
![(4E)-2-(3,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B391450.png)
